Lipophilicity (LogP) as a Determinant of Biological Permeability
The isopropyl group significantly elevates lipophilicity relative to the methyl analog. The computed logP for 1-isopropyl-1H-indole-3-carbaldehyde is 2.84, compared to 1.7 for 1-methyl-1H-indole-3-carbaldehyde . This increase correlates with improved membrane permeability and is a critical parameter in drug-likeness assessments, where logP < 5 is desirable .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.84 (ACD/LogP) |
| Comparator Or Baseline | 1-Methyl-1H-indole-3-carbaldehyde: 1.7 (XLogP3) |
| Quantified Difference | +1.14 logP units |
| Conditions | Computed using ACD/Labs Percepta (target) and XLogP3 (comparator) |
Why This Matters
Higher logP within the drug-like range (1-5) enhances passive membrane diffusion, potentially improving intracellular target engagement, and distinguishes this compound for permeability-sensitive applications.
- [1] PubChem. 1-Methyl-1H-indole-3-carbaldehyde. XLogP3: 1.7. View Source
- [2] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
